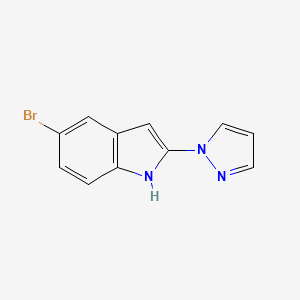

5-Bromo-2-(1H-pyrazol-1-yl)-1H-indole

CAS No.:

Cat. No.: VC15916478

Molecular Formula: C11H8BrN3

Molecular Weight: 262.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H8BrN3 |

|---|---|

| Molecular Weight | 262.10 g/mol |

| IUPAC Name | 5-bromo-2-pyrazol-1-yl-1H-indole |

| Standard InChI | InChI=1S/C11H8BrN3/c12-9-2-3-10-8(6-9)7-11(14-10)15-5-1-4-13-15/h1-7,14H |

| Standard InChI Key | VHEFFBXTPOIOFK-UHFFFAOYSA-N |

| Canonical SMILES | C1=CN(N=C1)C2=CC3=C(N2)C=CC(=C3)Br |

Introduction

Molecular Structure and Physicochemical Properties

Structural Characterization

5-Bromo-2-(1H-pyrazol-1-yl)-1H-indole belongs to the class of bicyclic aromatic heterocycles, combining an indole scaffold with a pyrazole substituent. The indole nucleus consists of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Substitution at the 2-position with a pyrazole group introduces additional nitrogen atoms, enhancing the molecule's ability to participate in hydrogen bonding and π-π interactions . Bromination at the 5-position contributes to electronic effects, potentially modulating reactivity and binding affinity in biological systems.

Molecular Formula: C₁₁H₈BrN₃

Molecular Weight: 262.10 g/mol

X-ray Crystallography: While direct crystallographic data for this compound is unavailable, analogous structures, such as (E)-2-bromo-4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)iminomethyl]-6-methoxyphenyl 4-methylbenzenesulfonate, reveal planar aromatic systems with dihedral angles between substituents influencing molecular packing . Intramolecular hydrogen bonding, as observed in related indole-pyrazole hybrids, likely stabilizes the conformation of 5-bromo-2-(1H-pyrazol-1-yl)-1H-indole .

Physicochemical Properties

Available data on physical properties remain limited, but inferences can be drawn from structurally similar compounds:

The absence of experimental data highlights a critical gap in the literature, necessitating further studies to characterize thermal stability, solubility profiles, and spectroscopic fingerprints.

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis of 5-bromo-2-(1H-pyrazol-1-yl)-1H-indole can be conceptualized through two key disconnections:

-

Indole Bromination: Introduction of bromine at the 5-position of the indole ring.

-

Pyrazole Coupling: Formation of the C–N bond between the indole’s 2-position and the pyrazole nitrogen.

Bromination Strategies

Direct electrophilic bromination of indole derivatives typically occurs at the 3-position due to the reactivity of the pyrrole ring. Achieving 5-bromination requires directing groups or multi-step sequences. For example, the synthesis of 5-bromo-1-methyl-1H-pyrazol-3-amine involves tribromophosphorus (PBr₃) as a brominating agent for aromatic heterocycles . Adapting this approach, 5-bromoindole precursors could be synthesized via halogen exchange or directed ortho-metallation followed by quenching with bromine sources.

Pyrazole Ring Installation

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Predicted ¹H NMR signals (DMSO-d₆):

-

Indole NH: δ 11.2–12.5 ppm (broad singlet)

-

Pyrazole protons: δ 7.5–8.0 ppm (multiplet)

-

Aromatic protons: δ 6.8–7.4 ppm (complex splitting due to coupling with bromine)

¹³C NMR would reveal carbonyl carbons (if present) near δ 160–170 ppm and quaternary carbons adjacent to bromine at δ 110–120 ppm .

Mass Spectrometry

High-resolution mass spectrometry (HRMS) should show a molecular ion peak at m/z 262.10 (C₁₁H₈BrN₃⁺), with fragmentation patterns indicative of Br loss (-79.9 Da) and pyrazole ring cleavage.

Future Directions

-

Synthetic Optimization: Develop one-pot methodologies to reduce step count and improve yields.

-

Biological Screening: Evaluate antimicrobial, anticancer, and kinase inhibition profiles.

-

Materials Characterization: Investigate electrochemical properties for optoelectronic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume